(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea, more commonly known as EC5026, is a potent, orally active, slow-tight binding, transition-state mimic inhibitor of soluble epoxide hydrolase (sEH) [, ]. It exhibits inhibitory activity at picomolar concentrations []. EC5026 is being explored in scientific research for its potential in resolving inflammation and treating neuropathic pain as a non-addictive alternative to opioids [, ]. This compound functions by stabilizing epoxides of polyunsaturated fatty acids (EpFA) within the cytochrome P450 branch of the arachidonate cascade []. These EpFA act as natural mediators, reducing pain, resolving inflammation, and maintaining stable blood pressure [].
The synthesis of EC5026 involves several key steps that ensure high purity and efficacy. The process begins with commercially available para-nitrobenzoyl chloride, which undergoes acylation with piperidine-4-carboxylic acid to yield an intermediate compound. This intermediate is then reduced using 5% palladium on carbon under hydrogen atmosphere to produce another key intermediate. Subsequent reactions include acylation with phenyl chloroformate and nucleophilic substitution with memantine, leading to the formation of EC5026 .
Key parameters in the synthesis include:
The molecular structure of EC5026 can be described by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features a complex arrangement that includes a fluorinated aromatic ring, which enhances its binding affinity for soluble epoxide hydrolase. The presence of the trifluoromethoxy group on the aromatic ring significantly influences its potency and solubility characteristics .
EC5026 participates in various chemical reactions primarily through its interactions with soluble epoxide hydrolase. The inhibition mechanism involves binding to the active site of the enzyme, preventing it from hydrolyzing epoxides into diols, thereby stabilizing these bioactive lipid mediators.
The mechanism of action of EC5026 revolves around its role as an inhibitor of soluble epoxide hydrolase. By inhibiting this enzyme, EC5026 prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects.
The physical and chemical properties of EC5026 are critical for its formulation and therapeutic efficacy.
EC5026 has potential applications in various therapeutic areas due to its ability to modulate inflammatory processes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2